
N-(p-tolyl)-2-(p-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-tolyl)-2-(p-tolylthio)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds called thioamides, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(p-tolyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in the production of pro-inflammatory cytokines. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these processes. Another advantage is its ability to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. One limitation of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research on N-(p-tolyl)-2-(p-tolylthio)acetamide. One area of research could focus on the development of new synthetic methods for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the production of more potent and selective compounds. Another area of research could focus on the development of N-(p-tolyl)-2-(p-tolylthio)acetamide-based therapies for cancer, inflammation, and infectious diseases. Additionally, research could focus on the identification of new targets for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the discovery of new biological pathways and mechanisms.
Méthodes De Synthèse
N-(p-tolyl)-2-(p-tolylthio)acetamide can be synthesized through a simple two-step process. The first step involves the reaction between p-tolylthiourea and acetic anhydride in the presence of a catalyst such as sulfuric acid. This results in the formation of N-(p-tolyl)-2-acetamidothiophene. The second step involves the reaction between N-(p-tolyl)-2-acetamidothiophene and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(p-tolyl)-2-(p-tolylthio)acetamide.
Applications De Recherche Scientifique
N-(p-tolyl)-2-(p-tolylthio)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as arthritis. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-3-7-14(8-4-12)17-16(18)11-19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASGYVUKWXLZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-2-(p-tolylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)
![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)
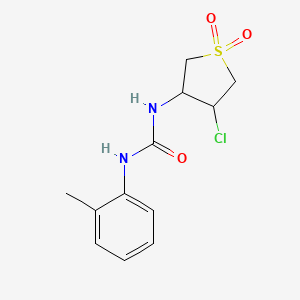
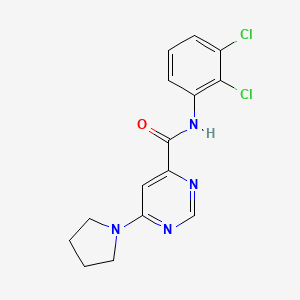
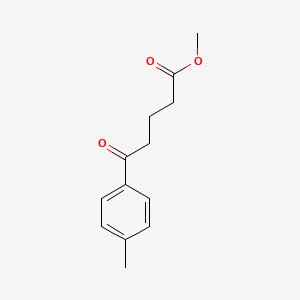

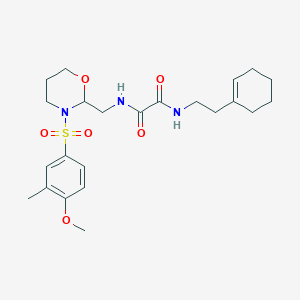

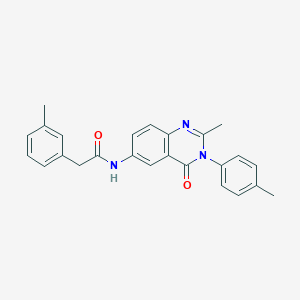
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)
![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)
